Capsicoside A

Description

Properties

CAS No. |

54999-56-3 |

|---|---|

Molecular Formula |

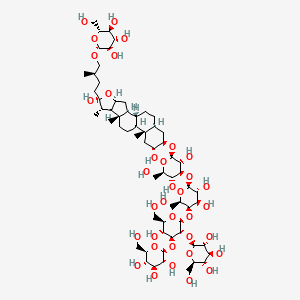

C63H106O35 |

Molecular Weight |

1423.5 g/mol |

IUPAC Name |

2-[4-[16-[5-[3-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C63H106O35/c1-21(20-86-55-46(80)42(76)37(71)30(14-64)88-55)7-10-63(85)22(2)36-29(98-63)12-26-24-6-5-23-11-28(27(70)13-62(23,4)25(24)8-9-61(26,36)3)87-56-49(83)45(79)51(35(19-69)93-56)94-60-54(53(41(75)34(18-68)92-60)96-58-48(82)44(78)39(73)32(16-66)90-58)97-59-50(84)52(40(74)33(17-67)91-59)95-57-47(81)43(77)38(72)31(15-65)89-57/h21-60,64-85H,5-20H2,1-4H3 |

InChI Key |

MFHFOWCCIUBMFM-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Capsicoside a

Plant Sources and Specific Tissue Localization

Capsicoside A has been identified as a constituent of plants belonging to the Capsicum genus, which is part of the Solanaceae family. nih.govnih.gov Research has pinpointed its presence in Capsicum annuum L., a species that encompasses a wide variety of peppers, from sweet bell peppers to hot chili peppers. nih.govuaiasi.ro While present in different parts of the plant, studies have shown a specific accumulation in certain tissues.

Four new steroidal glycosides, including this compound, were isolated from the roots and seeds of Capsicum annuum var. conoides and Capsicum annuum var. fasciculatum. capes.gov.br Another study confirmed that metabolites in chili seeds are predominantly saponins (B1172615), including this compound, where they may serve as reserve nutrients. mdpi.com

Occurrence of this compound in Capsicum annuum

| Plant Species | Varieties | Specific Tissue | Reference |

|---|---|---|---|

| Capsicum annuum L. | Not specified | Seed | nih.govuaiasi.rousda.gov |

| Capsicum annuum L. | var. conoides, var. fasciculatum | Seeds and Roots | capes.gov.br |

| Capsicum annuum L. (Pepper) | Not specified | Defatted Seeds | researchgate.net |

| Tabasco Chili Pepper | Not specified | Seeds | mdpi.com |

The primary and most consistently reported source of this compound is the seeds of Capsicum annuum. nih.govuaiasi.rousda.gov It has been successfully obtained through alcoholic extraction from pepper seeds. uaiasi.ro Further research involving bioassay-guided fractionation of ethanolic extracts from defatted pepper seeds led to the successful isolation of this compound, confirming the seed as a significant repository for this compound. researchgate.net The compound's presence has also been noted in the roots of certain C. annuum varieties, though the seeds are the most cited location. capes.gov.br

Biosynthetic Considerations for Furostanol Saponins in Capsicum spp.

This compound is a furostanol saponin (B1150181), a subgroup of steroidal saponins. nih.gov The biosynthesis of these complex molecules involves a multi-stage process starting from basic carbon precursors and involving numerous enzymatic modifications. nih.govresearchgate.net

The journey to synthesizing saponins in plants begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). mdpi.com These precursors are produced via two main pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.commdpi.com

These initial blocks are assembled to form the 30-carbon linear precursor, squalene (B77637). nih.gov Squalene then undergoes oxidation by the enzyme squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), a critical branching point for the synthesis of various cyclic compounds. mdpi.commdpi.com For steroidal saponins, 2,3-oxidosqualene is first cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, which is the dedicated precursor for plant sterols. nih.govmdpi.com Through a series of further reactions, cycloartenol is converted to cholesterol, which serves as the direct precursor for the aglycone (non-sugar) core of steroidal saponins, including the furostanols. nih.gov

Following the synthesis of the cholesterol backbone, the formation of a specific furostanol saponin like this compound requires extensive tailoring of the aglycone structure. nih.gov This process is catalyzed by several families of enzymes. mdpi.com The biosynthesis of steroidal saponins can be broadly categorized into three stages: the creation of 2,3-oxidosqualene, the generation of cholesterol from this precursor, and the final formation of saponins through hydroxylation, oxidation, and glycosylation of the cholesterol molecule. nih.govresearchgate.net

The key enzyme classes involved in these modifications are:

Cytochrome P450 monooxygenases (CYPs): This large family of enzymes is responsible for critical oxidation and hydroxylation reactions at various positions on the steroid skeleton. nih.govmdpi.com These reactions are essential for creating the structural diversity seen among saponins. mdpi.com

UDP-glycosyltransferases (UGTs): These enzymes play a crucial role in the final steps of biosynthesis. mdpi.com UGTs are responsible for attaching various sugar moieties to the aglycone core, a process known as glycosylation. nih.govmdpi.com This step is vital for the stability and water solubility of the final saponin molecule. mdpi.com

While the precise genes and specific enzymes that catalyze each step in the formation of this compound within Capsicum annuum have not been fully elucidated, the presence of active CYP and UGT enzyme systems for the production of other secondary metabolites in the genus is well-documented. nih.govresearchgate.net The fundamental pathways and enzyme families for steroidal saponin synthesis are considered to be conserved, although the specific catalytic steps that differentiate the production of various steroidal saponins from the cholesterol precursor are still an active area of research. nih.gov

Key Precursors and Enzymes in Furostanol Saponin Biosynthesis

| Molecule/Enzyme Class | Role in Pathway | Reference |

|---|---|---|

| Mevalonate (MVA) & Methylerythritol 4-phosphate (MEP) pathways | Produce initial 5-carbon precursors (IPP, DMAPP) | mdpi.commdpi.com |

| 2,3-Oxidosqualene | Common precursor for sterols and triterpenoids | nih.govmdpi.com |

| Cycloartenol | Dedicated precursor for plant sterols, formed from 2,3-oxidosqualene | nih.govmdpi.com |

| Cholesterol | Direct precursor for the steroidal saponin backbone | nih.gov |

| Cytochrome P450s (CYPs) | Catalyze hydroxylation and oxidation of the steroid backbone | nih.govmdpi.com |

| UDP-glycosyltransferases (UGTs) | Attach sugar moieties to the aglycone (glycosylation) | nih.govmdpi.com |

Isolation and Purification Methodologies for Capsicoside a

Extraction Techniques from Plant Material

The primary step in isolating Capsicoside A is its efficient extraction from the plant material, typically dried and ground pepper seeds. nih.govkoreamed.org. This process aims to liberate the target compound from the cellular matrix into a solvent. nih.gov. The choice of extraction method and solvent is paramount and depends on the physicochemical properties of this compound, particularly its polarity.

Conventional solvent extraction is a foundational technique for obtaining crude extracts containing this compound. This method relies on the principle of dissolving the target compound in a suitable solvent system. tuiasi.ro. The selection of the solvent is crucial; polar solvents are generally employed for the extraction of glycosides like saponins (B1172615). nih.gov.

Commonly used methods include:

Maceration : This simple technique involves soaking the powdered plant material in a chosen solvent (menstruum) for an extended period in a sealed container. nih.gov. For instance, a water extract of red pepper seeds has been prepared by mixing the powder with water (1:9 w/w) and extracting at 4°C for 24 hours. koreamed.org.

Soxhlet Extraction : This is a continuous extraction method where the plant material is repeatedly exposed to fresh, warm solvent, which can lead to a higher yield. mdpi.comyoutube.com. For example, dried powder of Capsicum annuum fruits has been exhaustively extracted using 95% methanol (B129727) in a Soxhlet apparatus for 50 hours. phcog.com.

Reflux Extraction : This method involves boiling the solvent with the plant material, which can enhance extraction efficiency due to the elevated temperature.

The choice of solvent significantly impacts the extraction yield and the profile of co-extracted compounds. Studies on Capsicum species have utilized a range of solvents, with alcohols being particularly common. nih.gov. An ethanolic extract from defatted pepper seeds was successfully used as the starting point for the isolation of this compound. researchgate.net. Other solvents like methanol, acetonitrile (B52724), and acetone (B3395972) are also widely used for extracting bioactive compounds from Capsicum. tuiasi.roresearchgate.net. The addition of water to organic solvents can sometimes improve the extraction efficiency for certain compounds. researchgate.net.

| Solvent System | Plant Part | Extraction Method | Reference |

|---|---|---|---|

| Ethanol (B145695) | Defatted Pepper Seeds | Bioassay-Guided Fractionation | researchgate.net |

| Water | Red Pepper Seeds | Maceration (4°C, 24h) | koreamed.org |

| 95% Methanol | Fruits | Soxhlet (50h) | phcog.com |

| Acetonitrile | Dried Fruit Powder | - | scispace.com |

| Ethyl Acetate | Dried Green Chili Powder | Maceration (6h) | nih.gov |

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, advanced technologies are increasingly employed. researchgate.net. These "green" techniques can enhance extraction efficiency and reduce environmental impact. unirioja.esmdpi.com.

Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix, facilitating the release of phytochemicals and enhancing solvent penetration. unirioja.esresearchgate.net. Studies on Capsicum have shown that UAE can significantly reduce extraction time compared to conventional methods. nih.gov. Key parameters that are optimized include solvent type, temperature, time, and sample-to-solvent ratio. nih.govbohrium.com. For instance, an optimal UAE method for capsaicinoids from peppers used methanol as the solvent at 50°C for 10 minutes. nih.govbohrium.com.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly. mdpi.com. This localized heating creates pressure within the plant cells, causing them to rupture and release their contents into the solvent. researchgate.net. MAE offers significant advantages, including shorter extraction times, reduced solvent consumption, and often higher extraction yields compared to traditional methods like reflux. researchgate.netcore.ac.uk. An optimized MAE method for capsaicinoids from fresh peppers used 100% ethanol at 125°C for 5 minutes. core.ac.uknih.gov.

| Technology | Principle | Typical Parameters (for Capsicum) | Advantages | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Solvent: 95% Ethanol; Temp: 45°C; Time: 3h | Reduced time, lower temperature operation. | nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid, localized heating. | Solvent: Acetone; Power: 30%; Time: 7 min | Significant savings in time and energy, high efficiency. | researchgate.net |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is an indispensable technique for the separation and purification of the target molecule, this compound, from this mixture. nih.govjournalagent.com. The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. journalagent.comkhanacademy.org.

Bioassay-guided fractionation is a powerful strategy used to isolate biologically active compounds from natural sources. This approach systematically links chemical fractionation with pharmacological screening. researchgate.net. In the case of this compound, it was successfully isolated from an ethanolic extract of defatted pepper seeds using this method. researchgate.net.

The typical workflow is as follows:

A crude extract is prepared and tested for a specific biological activity (e.g., anti-adipogenic activity). researchgate.net.

If the crude extract is active, it is subjected to a primary fractionation step, often using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). mdpi.com.

Each fraction is then tested in the bioassay. The most active fraction is selected for further separation.

The active fraction is subjected to further chromatographic separation, such as column chromatography, and the resulting sub-fractions are again assayed. phcog.com.

This iterative process of separation and bio-testing continues until a pure, active compound is isolated. researchgate.net.

This methodology led to the identification of this compound and Capsicoside G as the compounds responsible for the anti-adipogenic effects of the pepper seed extract. researchgate.net.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the final purification and analysis of compounds like this compound. nih.govwaters.com. It offers high resolution, speed, and sensitivity. nih.gov.

For the separation of saponins, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is most commonly used. nih.gov. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile and/or methanol with water. scispace.comnih.gov. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with different polarities from the complex extract. researchgate.net.

The general procedure for purification involves:

Column Chromatography : The crude active fraction is often first separated using low-pressure column chromatography over a stationary phase like silica (B1680970) gel. phcog.comisroset.org. Elution with a solvent gradient (e.g., petroleum ether-chloroform) provides partially purified fractions. phcog.com.

Preparative HPLC : The enriched fractions from column chromatography are then subjected to preparative HPLC to isolate the pure compound. This uses larger columns and higher flow rates than analytical HPLC to yield sufficient quantities of the purified substance. frontiersin.org.

Analytical HPLC : This is used to check the homogeneity of the collected fractions and determine the purity of the final isolated compound. isroset.org.

| Parameter | Typical Condition for Capsicum Analysis | Purpose | Reference |

|---|---|---|---|

| Column | Reverse Phase C18 | Separation based on hydrophobicity. | sigmaaldrich.comrsu.ac.th |

| Mobile Phase | Acetonitrile and/or Methanol with Water (often with acid like acetic acid) | Elutes compounds from the column. | nih.govsigmaaldrich.comrsu.ac.th |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex extracts. | researchgate.netnih.gov |

| Detector | UV/Vis or Diode Array Detector (DAD) | Detects and quantifies compounds as they elute. | sigmaaldrich.comnih.gov |

| Wavelength | ~280 nm (for capsaicinoids, would be different for saponins which lack strong chromophores) | Specific wavelength for maximum absorbance of the target analyte. | rsu.ac.thnih.gov |

Purity Assessment and Quantification Methods

Once this compound has been isolated, its purity must be rigorously assessed, and its quantity in extracts or fractions determined.

Purity Assessment : The purity of the isolated this compound is typically determined using analytical HPLC. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram under multiple detection conditions. . The purity is often expressed as a percentage based on the peak area relative to the total area of all peaks in the chromatogram. A purity of over 95% is generally required for a compound to be considered pure for biological and chemical studies. .

For definitive structural confirmation and purity verification, spectroscopic methods are essential:

Mass Spectrometry (MS) , particularly coupled with HPLC (LC-MS), provides the molecular weight of the compound, which is a fundamental indicator of its identity. researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the chemical structure, confirming the identity and stereochemistry of the isolated molecule. researchgate.netphcog.com. The absence of extraneous signals in NMR spectra is a strong indicator of high purity.

Quantification Methods : Quantitative analysis of this compound is performed using analytical HPLC, typically with a UV or Diode Array Detector (DAD). rsu.ac.th. The method relies on comparing the detector response (peak area) of the analyte in a sample to that of a certified pure standard of this compound.

The standard procedure involves creating a calibration curve by injecting known concentrations of the pure standard and plotting the peak area against the concentration. rsu.ac.th. The resulting linear equation allows for the accurate calculation of the concentration of this compound in an unknown sample based on its measured peak area. waters.com. Method validation is crucial to ensure the accuracy, precision, linearity, and robustness of the quantitative analysis. rsu.ac.th.

Structural Elucidation and Definitive Characterization of Capsicoside a

Determination of Absolute Configuration and Stereochemistry

The determination of the absolute configuration of the numerous stereogenic centers in Capsicoside A is a critical final step in its structural characterization. wikipedia.orgsioc-journal.cn A molecule's biological function is intrinsically tied to its specific three-dimensional arrangement. pdx.edu The absolute configuration is described using the Cahn-Ingold-Prelog (CIP) R/S notation. libretexts.org

The stereochemistry of this compound was determined through a combination of advanced NMR analysis (such as NOESY to determine through-space proton proximities), polarimetry, and chemical degradation followed by comparison with standards. The optical rotation of this compound has been reported, providing confirmation of its chiral nature. The full IUPAC name of this compound precisely defines the stereochemistry at each chiral center. nih.govjst.go.jp For example, acid hydrolysis of the saponin (B1150181) breaks the glycosidic bonds, releasing the individual monosaccharides. These can then be identified and their absolute configuration (D or L) determined by comparing their properties (e.g., via chromatography or optical rotation) with authentic standards.

Elucidation of Glycosidic Linkages and Aglycone Structure

This compound is a glycoside, meaning it consists of a non-sugar part (the aglycone) bonded to a sugar part (the glycone). wikipedia.org

The aglycone of this compound is a steroid with a furostane-type skeleton. naturalproducts.netfoodb.ca This structure is a C27 steroid characterized by a five-membered tetrahydrofuran (B95107) ring fused to the steroidal D-ring.

The glycone portion is a complex oligosaccharide chain attached to the aglycone via an O-glycosidic bond. wikipedia.orglibretexts.org The complete elucidation of the structure requires identifying the constituent monosaccharides, their ring forms (pyranose or furanose), their anomeric configuration (α or β), and the specific carbons through which they are linked. khanacademy.orgsavemyexams.com This information is primarily derived from long-range HMBC correlations in NMR spectroscopy, which show connectivity between the anomeric proton of one sugar and a carbon atom of the adjacent sugar or the aglycone. For this compound, the structure consists of five monosaccharide units attached in a branched chain at the C-3 position of the aglycone, with an additional glucose unit attached at the C-26 position. acs.orgjst.go.jp

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glucose |

| Maltose |

| Fructose |

| Galactose |

| Sucrose |

In Vitro Biological Activities and Underlying Molecular Mechanisms of Capsicoside a

Anti-Adipogenic Research

Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-storing adipocytes. An excess of this process contributes to the development of obesity. Research has focused on identifying natural compounds that can modulate this pathway, with Capsicoside A emerging as a candidate.

The 3T3-L1 cell line, derived from mouse embryos, is a well-established and widely used in vitro model for studying adipocyte differentiation. jmb.or.kr These preadipocyte cells can be chemically induced to differentiate into mature adipocytes, making them an ideal system to screen for anti-adipogenic compounds.

Bioassay-guided fractionation of extracts from defatted pepper seeds identified this compound as an active anti-adipogenic compound. researchgate.net Studies have shown that treatment with this compound inhibits the differentiation of 3T3-L1 preadipocytes into mature adipocytes. unl.edu This inhibitory effect is crucial as it suggests a potential to control the increase in fat cell number.

A hallmark of adipocyte differentiation is the accumulation of triglycerides within the cell, forming visible lipid droplets. The effectiveness of an anti-adipogenic agent is often quantified by its ability to reduce this intracellular lipid accumulation.

In vitro experiments demonstrate that this compound significantly reduces the buildup of lipids in 3T3-L1 adipocytes in a dose-dependent fashion. researchgate.net By staining the lipid droplets with Oil Red O, researchers have been able to visualize and quantify this reduction. At concentrations ranging from 1 to 20 µg/mL, this compound was shown to decrease lipid content without inducing cytotoxicity, indicating a specific effect on adipogenesis rather than general cell health. researchgate.net

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| Concentration (µg/mL) | Inhibition of Lipid Accumulation | Cytotoxicity |

|---|---|---|

| 1-20 | Dose-dependent reduction | Not observed |

This table summarizes findings that this compound reduces intracellular lipid accumulation in a dose-dependent manner without affecting cell viability. researchgate.net

The 5'-AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways. nih.govnih.gov Activation of AMPK generally shifts cellular processes from energy consumption (like fat synthesis) towards energy production (like fat oxidation).

While direct studies on this compound's effect on AMPK are emerging, research on extracts containing it provides strong clues. Water extracts from red pepper seeds, which contain this compound, have been shown to inhibit the differentiation of 3T3-L1 adipocytes by activating AMPK. unl.edukoreamed.org This activation is significant because AMPK phosphorylation is known to suppress the primary transcriptional regulators of adipogenesis. Furthermore, the closely related compound Capsicoside G, also found in pepper seeds, has been confirmed to suppress adipogenesis through the activation of the AMPK pathway. researchgate.netscispace.com This suggests a probable class effect for these furostanol saponins (B1172615), making the AMPK pathway a key area of focus for understanding this compound's mechanism of action.

Adipocyte differentiation is orchestrated by a complex cascade of transcription factors. plos.org Two master regulators, peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), are essential for the expression of genes that define the mature adipocyte phenotype. journalagent.comnih.govgoogle.com

Studies on red pepper seed water extract (RPS4), which contains this compound, demonstrated a dose-dependent downregulation in the expression of PPARγ and C/EBPα. unl.edukoreamed.org The extract also reduced the levels of sterol regulatory element-binding protein-1c (SREBP-1c), another key transcription factor in lipogenesis. koreamed.org Consequently, the expression of downstream target proteins, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), which are crucial enzymes for fat synthesis, was also suppressed. unl.edukoreamed.org This evidence indicates that this compound-containing extracts interfere with the fundamental genetic programming that drives the formation of fat cells.

Table 2: Regulation of Adipogenesis-Related Factors by Pepper Seed Extract

| Gene/Protein | Function | Effect of Extract |

|---|---|---|

| AMPK | Energy sensor, inhibits adipogenesis | Phosphorylation (Activation) |

| PPARγ | Master regulator of adipogenesis | Expression Reduced |

| C/EBPα | Master regulator of adipogenesis | Expression Reduced |

| SREBP-1c | Lipogenic transcription factor | Expression Reduced |

| FAS | Fatty acid synthesis enzyme | Expression Reduced |

| ACC | Fatty acid synthesis enzyme | Expression Reduced |

This table outlines the effects of red pepper seed water extract, containing this compound, on key molecular targets in the adipogenesis pathway. unl.edukoreamed.org

Beyond inhibiting the formation of new fat cells, another strategy to control fat mass is to promote the breakdown of stored fat (lipolysis) and the burning of the released fatty acids (fatty acid oxidation).

Currently, there is limited specific research on the direct effects of this compound on these processes in mature adipocytes. However, studies on its sister compound, Capsicoside G, have shown promising results. Capsicoside G promotes lipolysis, increasing the release of glycerol (B35011) from mature 3T3-L1 adipocytes. scispace.comresearchgate.net This was associated with increased expression of key lipolytic enzymes, adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). researchgate.net Furthermore, Capsicoside G was found to induce the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase-1 (CPT-1). scispace.comresearchgate.net These findings for Capsicoside G suggest that a potential area for future research would be to investigate whether this compound shares these beneficial effects on lipid catabolism.

Exploration of Other Potential Cellular Bioactivities (Hypothetical/Future Research)

The established anti-adipogenic activity of this compound and its likely mechanism via AMPK activation open several avenues for future in vitro research. Given that AMPK is a central metabolic regulator, the effects of this compound could extend beyond adipocytes.

Future studies could explore:

Glucose Metabolism: Investigating whether this compound can enhance glucose uptake in muscle cells (e.g., C2C12 myotubes) or improve insulin (B600854) sensitivity in various cell types, as these are known downstream effects of AMPK activation.

Anti-inflammatory Properties: Chronic low-grade inflammation is a hallmark of obesity, with macrophages in adipose tissue playing a key role. Future research could examine if this compound can modulate the inflammatory response in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a common in vitro model for inflammation.

Mitochondrial Biogenesis: AMPK activation is linked to the promotion of mitochondrial biogenesis, the process of generating new mitochondria. Investigating the effect of this compound on the expression of PGC-1α, a master regulator of this process, could reveal another dimension of its metabolic benefits at the cellular level.

Induction of Browning in White Adipocytes: A current therapeutic strategy for obesity involves the "browning" of white adipocytes into more metabolically active, thermogenic "brite" or beige adipocytes. As AMPK activation can contribute to this process, future studies could assess whether this compound induces the expression of browning markers like UCP1 in cultured white adipocytes.

These potential research directions could broaden the understanding of this compound's bioactivity and its potential applications as a multi-target metabolic modulator.

Investigating Antioxidant Mechanisms in Cellular Systems

Currently, there is a lack of specific studies investigating the antioxidant mechanisms of purified this compound in cellular systems. While extracts of Capsicum annuum, which have been shown to contain this compound, exhibit antioxidant properties, the direct contribution and specific mechanisms of Capsaicin (B1668287) A have not been individually characterized. mdpi.com Research on other compounds from Capsicum, such as capsaicin, has shown various antioxidant effects, but these findings cannot be directly extrapolated to this compound. nih.govmdpi.comnih.gov

Evaluating Anti-inflammatory Pathways at the Cellular Level

Assessing Antimicrobial Action Mechanisms

There is a significant gap in the scientific literature regarding the specific antimicrobial action mechanisms of this compound. Although various extracts from Capsicum plants and the compound capsaicin have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, the efficacy and mechanistic action of isolated this compound have not been reported. unich.itnih.govacs.orgnih.gov Studies on other saponins suggest that antimicrobial activity can be linked to membrane permeabilization, but specific research confirming this or other mechanisms for this compound is not available. acs.org

Synthetic and Semi Synthetic Development of Capsicoside a and Its Analogs

Strategies for Total Chemical Synthesis

The total chemical synthesis of complex natural products like Capsicoside A is a formidable undertaking that requires sophisticated synthetic strategies. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, the general approaches for the synthesis of related furostanol glycosides provide a roadmap for its potential assembly. These strategies typically involve a convergent approach, where the steroidal aglycone and the complex oligosaccharide moieties are synthesized separately and then coupled.

Key challenges in the synthesis of the aglycone of this compound lie in the stereocontrolled installation of multiple chiral centers and the formation of the characteristic furostanol ring system. The synthesis of the oligosaccharide portion is equally demanding, necessitating precise control over glycosidic bond formation to achieve the correct stereochemistry and linkage of the sugar units.

A generalized synthetic approach for furostanol glycosides, which could be adapted for this compound, is outlined below:

Table 1: Generalized Strategy for Furostanol Glycoside Synthesis

| Step | Description | Key Considerations |

| 1. Aglycone Synthesis | Construction of the steroidal backbone with appropriate functionalization. | Stereoselective reactions, protection of functional groups. |

| 2. Furostanol Ring Formation | Formation of the tetrahydrofuran (B95107) ring (E-ring) and the hemiketal at C-22. | Cyclization strategies, control of stereochemistry at C-22. |

| 3. Oligosaccharide Synthesis | Stepwise or block synthesis of the required sugar chains. | Glycosylation methods (e.g., Schmidt, Koenigs-Knorr), protecting group strategies. |

| 4. Glycosylation (Coupling) | Attachment of the oligosaccharide chains to the aglycone at specific positions. | Activation of glycosyl donors, regioselectivity of glycosylation. |

| 5. Deprotection | Removal of all protecting groups to yield the final natural product. | Orthogonal deprotection strategies to avoid side reactions. |

This multi-step process is often low-yielding and requires extensive optimization at each stage. The development of more efficient and stereoselective methods for glycosylation and steroid backbone construction remains an active area of research.

Semi-Synthetic Modification and Creation of Structural Derivatives

Given the challenges of total synthesis, semi-synthesis, starting from naturally abundant steroidal saponins (B1172615) or their aglycones, presents a more practical approach to generate analogs of this compound. This strategy allows for the targeted modification of specific functional groups to explore their impact on biological activity.

Common semi-synthetic modifications for steroidal saponins include:

Modification of the Sugar Moieties: This can involve the removal of terminal sugars, alteration of glycosidic linkages, or the introduction of different sugar units. These changes can significantly impact the solubility, bioavailability, and receptor-binding properties of the molecule.

Modification of the Aglycone: Alterations to the steroidal backbone, such as the introduction of new functional groups (e.g., hydroxyl, keto, or halogen groups) or changes to the stereochemistry at specific centers, can modulate the biological activity and selectivity.

Esterification or Etherification of Hydroxyl Groups: The numerous hydroxyl groups on both the aglycone and the sugar chains provide ample opportunities for derivatization to create esters or ethers with varying properties.

The creation of these structural derivatives is crucial for understanding which parts of the molecule are essential for its biological effects and for developing new compounds with improved therapeutic potential.

Elucidation of Structure-Activity Relationships (SAR) through Mechanistic In Vitro Studies

The systematic study of the biological activity of synthetically or semi-synthetically derived analogs of this compound allows for the elucidation of structure-activity relationships (SAR). While specific in vitro studies on this compound are limited, the general SAR principles for steroidal saponins provide valuable insights. These studies often employ a panel of in vitro assays to assess activities such as cytotoxicity against cancer cell lines, anti-inflammatory effects, or antimicrobial properties.

Table 2: General Structure-Activity Relationships for Steroidal Saponins

| Structural Feature | Impact on Biological Activity |

| Type of Aglycone | The spirostanol (B12661974) versus furostanol structure can influence the type and potency of activity. |

| Number of Sugar Units | The length of the oligosaccharide chain can affect activity, with optimal lengths observed for certain effects. |

| Nature of Sugar Units | The specific monosaccharides (e.g., glucose, rhamnose, xylose) and their configuration can be critical for activity. |

| Linkage of Sugar Chains | The position and stereochemistry of the glycosidic bonds are often crucial for receptor recognition and biological response. |

| Substituents on the Aglycone | The presence and position of hydroxyl, keto, or other functional groups on the steroidal backbone can significantly modulate activity. |

For instance, in vitro studies on various steroidal saponins have demonstrated that the presence of a specific sugar sequence can be essential for their cytotoxic effects on cancer cells. Mechanistic studies may involve investigating the ability of these compounds to induce apoptosis, inhibit key enzymes, or modulate signaling pathways. The data generated from these studies are instrumental in designing future analogs with enhanced and more selective biological profiles.

Due to the scarcity of specific research on this compound, the SAR data presented here is based on the broader class of steroidal saponins. Further dedicated in vitro studies on this compound and its derivatives are necessary to establish a precise SAR profile for this particular compound.

Advanced Analytical Methodologies in Capsicoside a Research

High-Resolution Mass Spectrometry for Qualitative and Quantitative Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of natural products like Capsicoside A. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions and the differentiation between compounds with very similar nominal masses.

For qualitative analysis, HRMS coupled with tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that serve as a "molecular fingerprint" for structural elucidation. In the case of this compound, a steroidal saponin (B1150181), the fragmentation pattern is characterized by the sequential loss of its sugar moieties. This process helps to identify the nature and sequence of the sugars in the glycosidic chain, as well as the mass of the aglycone (the non-sugar steroid core). For instance, the MS/MS spectrum of this compound shows an ion peak resulting from the loss of the first galactose unit, followed by another peak generated after the loss of the second galactose unit. researchgate.net

For quantitative profiling, HRMS offers high sensitivity and selectivity, enabling the detection and measurement of this compound even at low concentrations in complex extracts. bath.ac.uk Techniques like Ultra-High-Performance Liquid Chromatography coupled to HRMS (UHPLC-HRMS) are frequently employed for this purpose, allowing for the robust quantification of specific compounds in various plant tissues or under different experimental conditions. hyphadiscovery.com

| Precursor Ion (m/z) | Fragment Ion (m/z) | Associated Neutral Loss | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 497.3096 | Galactose | Loss of the first galactose unit from the glycosidic chain. researchgate.net |

| 497.3096 | 353.2682 | Galactose | Loss of the second galactose unit from the glycosidic chain. researchgate.net |

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation and Dynamics

While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of complex molecules like this compound. nih.gov Advanced 1D and 2D NMR techniques allow scientists to map the precise connectivity of atoms within the molecule.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton of the molecule. For saponins (B1172615), specific chemical shifts in the ¹H spectrum can indicate the anomeric protons of the sugar units, helping to determine their configuration (α or β). nih.gov

2D NMR (COSY, HSQC, HMBC): These techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial for glycosides. It reveals long-range correlations (over 2-3 bonds) between protons and carbons. This allows for the definitive connection of the sugar units to each other and, critically, the attachment of the entire sugar chain to a specific position on the aglycone core. nih.gov

Due to the scarcity of published, fully assigned NMR data for this compound, the data for a closely related furostanol saponin, Capsicoside G, isolated from Capsicum annuum, is presented below to illustrate the application of these techniques. nih.gov

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 3 (Aglycone) | 77.9 | 3.95 m | H-3 to C-1' (Glc) |

| 26 (Aglycone) | 75.2 | 4.30 dd (9.0, 6.5) | H-26 to C-1'''' (Glc) |

| 1' (Glucose) | 100.2 | 4.88 d (7.5) | H-1' to C-3 (Aglycone), C-2' (Xyl) |

| 1'' (Xylose) | 106.8 | 5.20 d (7.5) | H-1'' to C-2' (Glc) |

| 1''' (Glucose) | 105.0 | 5.15 d (7.5) | H-1''' to C-4' (Glc) |

| 1'''' (Glucose) | 102.6 | 4.95 d (8.0) | H-1'''' to C-26 (Aglycone) |

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern phytochemical analysis. ksu.edu.sa They provide the capability to separate individual compounds from a complex mixture and identify them simultaneously.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for the analysis of saponins like this compound. nih.gov

Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) or UHPLC is typically used, employing a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, allows for the separation of compounds based on their polarity. nih.govresearchgate.net

Detection: The eluent from the LC column is directed into a mass spectrometer. The MS detector provides high selectivity and sensitivity, allowing for the reliable confirmation and quantification of this compound, even if it co-elutes with other compounds chromatographically. nih.gov LC-MS/MS is particularly effective, providing both separation and structural information in a single analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another common hyphenated technique but is less suitable for large, non-volatile, and thermally labile molecules like saponins. Direct analysis of this compound by GC-MS is not feasible. However, it can be used to analyze the aglycone or sugar components after chemical hydrolysis and derivatization to make them volatile. GC-MS is more broadly applied in the analysis of other, more volatile compounds in Capsicum extracts. creative-proteomics.com

| Parameter | Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) | Separates compounds based on hydrophobicity. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic component of the mobile phase for eluting less polar compounds. researchgate.net |

| Elution Mode | Gradient | Varies the ratio of Mobile Phase A to B over time to effectively separate a wide range of compounds. |

| MS Ionization | Electrospray Ionization (ESI) | A soft ionization technique suitable for large, polar molecules like saponins. frontiersin.org |

| MS Detection | Tandem MS (MS/MS) or High-Resolution MS (e.g., TOF, Orbitrap) | Provides structural confirmation via fragmentation and/or high-accuracy mass for identification. researchgate.net |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Saponin Research

Omics technologies provide a holistic, systems-level view of the biology of an organism by studying entire classes of molecules, such as metabolites (metabolomics) or proteins (proteomics).

Metabolomics in saponin research involves the comprehensive profiling of all small-molecule metabolites within a plant sample. Untargeted metabolomics studies on Capsicum species, typically using LC-HRMS, aim to capture a snapshot of the entire metabolome. creative-proteomics.com These studies can reveal how the levels of this compound and other saponins change during fruit development, in response to environmental stress, or between different cultivars. nih.govfrontiersin.org By correlating changes in saponin levels with other metabolites, researchers can generate hypotheses about their biochemical function and pathways. For example, a metabolomics study comparing wild and domesticated chili peppers can identify changes in saponin profiles that occurred during domestication. mdpi.com

Proteomics focuses on identifying and quantifying the entire complement of proteins in a biological sample. In the context of this compound research, proteomics is a powerful tool for elucidating its biosynthetic pathway. technologynetworks.com By comparing the proteomes of plant tissues that produce high and low levels of saponins, scientists can identify enzymes—such as glycosyltransferases or cytochrome P450s—that are likely involved in their synthesis. This is a crucial step for understanding how plants produce such complex molecules and opens the door to metabolic engineering to enhance the production of desirable saponins in crops.

Emerging Research Frontiers and Unexplored Avenues for Capsicoside a

Detailed Elucidation of the Specific Biosynthetic Pathway for Capsicoside A

The precise biosynthetic pathway of this compound is currently not well understood. While the general pathways for major compound classes in Capsicum are known, the specific enzymatic steps leading to the synthesis of this particular saponin (B1150181) have not been elucidated. The biosynthesis of capsaicinoids, the pungent compounds in chili peppers, involves the convergence of the phenylpropaninoid and branched-chain fatty acid pathways. nih.gov These pathways generate precursors like vanillylamine (B75263) and fatty acids. nih.govscielo.org.mx

However, as a steroidal saponin, the biosynthesis of this compound is expected to originate from the terpenoid (or isoprenoid) pathway. This pathway synthesizes precursors like isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com A significant knowledge gap exists in identifying the specific enzymes—such as cyclases, hydroxylases, and glycosyltransferases—that catalyze the conversion of a steroidal backbone into the final this compound structure.

Future research should focus on:

Transcriptome and Genome Analysis: High-throughput sequencing of Capsicum species, particularly of the placental tissue where many secondary metabolites are synthesized, can help identify candidate genes encoding the necessary biosynthetic enzymes. cabidigitallibrary.org

Enzyme Characterization: Functional characterization of these candidate enzymes through in vitro assays and heterologous expression systems is necessary to confirm their role in the this compound pathway.

Metabolic Engineering: Understanding the pathway could enable metabolic engineering approaches in plants or microbial systems to enhance the production of this compound for research and potential commercial purposes.

Table 1: Key Enzyme Classes Potentially Involved in this compound Biosynthesis

| Enzyme Class | Putative Role in this compound Biosynthesis | General Precursor Pathway |

| Squalene (B77637) synthase | Catalyzes the dimerization of farnesyl pyrophosphate to form squalene, a key precursor for sterols. | Terpenoid Pathway |

| Cytochrome P450 monooxygenases | Involved in the hydroxylation and oxidation reactions that modify the steroidal skeleton. | Terpenoid Pathway |

| Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the steroidal aglycone, a defining step for saponins (B1172615). | Terpenoid Pathway |

| Acyltransferases | Potentially involved in modifying the sugar chains or the aglycone. | Terpenoid Pathway |

Comprehensive Identification of Cellular and Molecular Targets beyond Adipogenesis

Current research on the biological effects of related compounds, such as Capsicoside G, has focused on their impact on adipogenesis and lipid metabolism, often highlighting the activation of AMP-activated protein kinase (AMPK). researchgate.net However, the molecular targets of this compound remain largely unidentified. The structural complexity of this compound suggests it may interact with a variety of cellular targets, leading to a broader range of biological activities.

Identifying these targets is crucial for understanding its mechanism of action. For instance, studies on capsaicin (B1668287), another prominent compound in peppers, have identified targets like carbonic anhydrase isoenzymes, suggesting that compounds from Capsicum can have diverse molecular interactions. nih.gov

Future research directions include:

Affinity-based Proteomics: Using this compound as a molecular probe to isolate and identify its binding proteins from cell lysates.

Computational Target Fishing: Employing reverse docking and pharmacophore modeling techniques to screen databases of protein structures and predict potential binding targets. nih.gov

Cellular Thermal Shift Assays (CETSA): This method can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Kinase and Receptor Screening Panels: Testing this compound against large panels of recombinant kinases, G-protein coupled receptors (GPCRs), and nuclear receptors to identify potential interactions.

Table 2: Potential Molecular Target Categories for this compound

| Target Category | Rationale for Investigation | Potential Biological Outcome |

| Nuclear Receptors (e.g., PPARs, LXRα) | Known to be modulated by lipid-soluble molecules and play key roles in metabolism. researchgate.net | Regulation of lipid and glucose metabolism, anti-inflammatory effects. |

| Membrane Receptors (e.g., GPCRs) | Saponins can interact with cell membranes, potentially modulating receptor function. | Altered cell signaling pathways, modulation of ion channel activity. |

| Metabolic Enzymes (e.g., Carbonic Anhydrase) | Other Capsicum compounds like capsaicin are known to inhibit such enzymes. nih.gov | Changes in cellular pH, ion transport, and metabolic regulation. |

| Kinases (e.g., AMPK, MAPKs) | Key regulators of cellular energy status and stress responses; targeted by other saponins. researchgate.net | Modulation of energy metabolism, cell growth, and inflammation. |

Development of Advanced In Vitro Models for Specific Biological Systems

Traditional two-dimensional (2D) cell culture models often fail to replicate the complex microenvironment of human tissues, limiting their predictive value for the efficacy and toxicity of phytochemicals. nih.gov The development and application of advanced in vitro models, such as organ-on-a-chip (OOC) systems, offer a more physiologically relevant platform for studying this compound. sciopen.comnih.gov

OOC technology utilizes microfluidic devices to culture cells in a three-dimensional (3D) arrangement that mimics the architecture and function of human organs. frontiersin.org These systems can incorporate physiological fluid flow and mechanical cues, providing a more accurate representation of in vivo conditions. youtube.com

Specific OOC models that would be beneficial for this compound research include:

Liver-on-a-Chip: To study the metabolism of this compound by human liver cells (e.g., hepatocytes, Kupffer cells) and assess its potential hepatotoxicity. nih.gov

Intestine-on-a-Chip: To investigate the absorption, permeability, and metabolism of this compound in the gut, providing insights into its bioavailability.

Adipose-on-a-Chip: To create a more complex model of adipose tissue to further investigate its effects on adipogenesis, lipolysis, and inflammation in a dynamic 3D environment.

The use of these advanced models can bridge the gap between simple cell culture and animal studies, providing more reliable data on the compound's bioactivity and mechanism of action. sciopen.com

Advanced Computational and Chemoinformatic Approaches for Structure-Function Prediction

Computational and chemoinformatic tools are powerful resources for accelerating phytochemical research. uni-bonn.de For this compound, where experimental data is sparse, these approaches can provide valuable predictions to guide laboratory investigations. While extensive structure-activity relationship (SAR) studies have been conducted for capsaicin and its analogues, similar systematic investigations for this compound are lacking. nih.govnih.govresearchgate.net

Advanced computational methods can be applied to:

Quantitative Structure-Activity Relationship (QSAR): If a series of related capsicosides with known activities were available, QSAR models could be developed to correlate specific structural features with biological activity, guiding the synthesis of more potent analogues. researchgate.net

Molecular Docking and Simulation: Docking this compound into the binding sites of predicted or known protein targets can help visualize potential interactions at the atomic level and estimate binding affinity. Molecular dynamics simulations can further explore the stability of these interactions over time.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features responsible for a molecule's biological activity. A pharmacophore model for this compound could be used to screen virtual libraries for other molecules with similar potential activities.

These in silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing compounds and hypotheses for experimental validation. uni-bonn.de

Investigation of Synergistic Effects with Other Phytochemicals

Phytochemicals in their natural plant matrix often exhibit synergistic or antagonistic interactions, where the combined effect is greater or lesser than the sum of the individual components. nuevo-group.comishs.org Capsicum seeds and fruits contain a complex mixture of compounds, including other saponins, flavonoids, terpenoids, and capsaicinoids. nih.govnih.gov It is highly probable that the biological activity of this compound in a whole extract is modulated by these other phytochemicals.

Investigating these interactions is a critical frontier. Synergism can occur through various mechanisms, such as:

Enhanced Bioavailability: One compound may improve the solubility or absorption of another. nuevo-group.com

Inhibition of Metabolic Degradation: One compound might inhibit enzymes that would otherwise degrade the active compound.

Future studies should explore the effects of combining pure this compound with other phytochemicals commonly found in peppers, such as quercetin (B1663063) (a flavonoid) and luteolin (B72000) (a flavone), to assess potential synergistic effects on various biological endpoints. mdpi.commdpi.com This research is essential for understanding the true therapeutic potential of whole pepper extracts versus isolated compounds.

Table 3: Phytochemical Classes for Synergistic Investigation with this compound

| Phytochemical Class | Examples Found in Capsicum | Potential Basis for Synergy |

| Flavonoids | Quercetin, Luteolin, Naringenin | Antioxidant, anti-inflammatory, modulation of signaling pathways. nih.govmdpi.com |

| Terpenoids | Capsidiol, Lanosterol | Diverse biological activities, potential interactions with cell membranes. mdpi.comtjnpr.org |

| Capsaicinoids | Capsaicin, Dihydrocapsaicin | Activation of TRPV1, known metabolic and analgesic effects. researchgate.net |

| Other Saponins | Capsicoside G | Similar core structure, may have additive or synergistic effects on shared targets. researchgate.net |

Q & A

Q. What spectroscopic and chromatographic methods are most reliable for characterizing the structural identity of Capsicoside A?

this compound’s structure (C₅₄H₉₂O₂₈, molecular weight 1422.65 g/mol) is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). Polarimetry ([α]ᴅ = -37.1 in pyridine) and infrared (IR) spectroscopy further validate functional groups like glycosidic bonds. Chromatographic isolation via reverse-phase HPLC with UV detection (λ = 205–210 nm) ensures purity, as described in spectral datasets .

Q. How can researchers optimize the extraction of this compound from Capsicum annuum while minimizing co-extraction of interfering compounds?

A sequential solvent extraction (e.g., ethanol-water gradients) coupled with solid-phase extraction (SPE) using C18 cartridges effectively isolates this compound. Polar solvents (e.g., 70% ethanol) maximize yield, while centrifugal partition chromatography (CPC) reduces polysaccharide interference. Quantification via LC-MS/MS with internal standards (e.g., deuterated analogs) improves accuracy .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Standard assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging, FRAP.

- Anti-inflammatory : COX-2 inhibition, TNF-α ELISA in macrophage models.

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7). Ensure dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid for antioxidants) to validate results .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically addressed?

Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:

- Cell culture conditions (e.g., serum concentration, passage number).

- Compound solubility (use of DMSO vs. aqueous buffers).

- Assay protocols (incubation time, endpoint detection). Mitigate by standardizing protocols (e.g., NIH/WHO guidelines), validating purity (>95% by HPLC), and cross-testing in multiple cell lines. Meta-analyses of published data using tools like RevMan can identify trends .

Q. What experimental strategies are effective in elucidating the biosynthetic pathway of this compound in Capsicum annuum?

Combine genomic (RNA-seq to identify glycosyltransferase genes), metabolomic (LC-MS/MS profiling of intermediates), and isotopic labeling (¹³C-glucose tracing) approaches. CRISPR-Cas9 knockout models can confirm enzyme roles. Comparative transcriptomics with non-producing species (e.g., Capsicum chinense) may highlight regulatory mechanisms .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Pharmacokinetics : Administer radiolabeled this compound (³H/¹⁴C) to rodents; collect plasma/tissue samples at timed intervals for LC-MS analysis. Calculate AUC, Cₘₐₓ, t₁/₂.

- Toxicity : OECD 423 acute toxicity guidelines (dose escalation in zebrafish/mice), followed by histopathology and serum biochemistry (ALT, AST, creatinine). Include a positive control (e.g., cisplatin for nephrotoxicity) .

Q. What computational methods are robust for predicting this compound’s molecular targets and mechanism of action?

Use molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB, AlphaFold). Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD measurements) and RNA interference (siRNA knockdown of target genes). Pathway enrichment analysis (DAVID, KEGG) identifies affected biological processes .

Methodological Guidance for Data Integrity

Q. How can researchers ensure reproducibility of this compound’s bioactivity assays?

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Fit data to nonlinear regression models (e.g., Hill equation, four-parameter logistic curve) using GraphPad Prism. Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .

Literature and Data Management

Q. How should researchers navigate gaps in existing literature on this compound’s structural analogs?

Q. What criteria should guide the selection of spectroscopic data for publication in this compound studies?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.